2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid
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Overview
Description
“2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid”, also known as OATCA, is a chemical compound with the CAS Number: 1247788-58-4 . It has a molecular weight of 220.68 . The IUPAC name for this compound is [2-(5-chloro-2-thienyl)ethoxy]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9ClO3S/c9-7-2-1-6(13-7)3-4-12-5-8(10)11/h1-2H,3-5H2,(H,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Drug Delivery Systems
- The synthesis of polyoxyethylene-based heterobifunctional cross-linking reagents, including derivatives similar to 2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid, has been explored for their potential to couple peptides to liposomes. These compounds are designed to improve the accessibility and reduce the immunogenicity of liposomal constructs used in immunization, presenting a promising approach for developing synthetic vaccination formulations (Frisch, Schuber, & Boeckler, 1996).
Chemical Synthesis and Characterization
- Research into chiral auxiliary compounds has revealed that derivatives of this compound can serve as versatile chiral phosphonic auxiliaries. Preliminary studies indicate their efficacy as chiral derivatizing agents for amines and alcohols, suggesting a broad applicability in stereoselective synthesis (Majewska, 2019).
Antimicrobial Research
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Notably, some compounds exhibited significant activity against mycobacteria, including Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Analytical Chemistry
- A new fluorescent compound derived from this compound has shown selectivity for Co2+ ions, suggesting its utility as a fluorescent chemical sensor. This specificity could be valuable in analytical chemistry for the detection and quantification of cobalt ions in various samples (Li Rui-j, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[2-(5-chlorothiophen-2-yl)ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-7-2-1-6(13-7)3-4-12-5-8(10)11/h1-2H,3-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLXDEBFOGAZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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